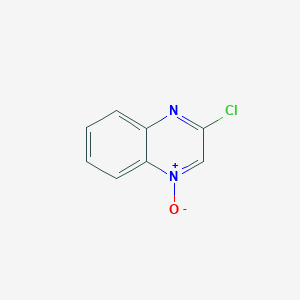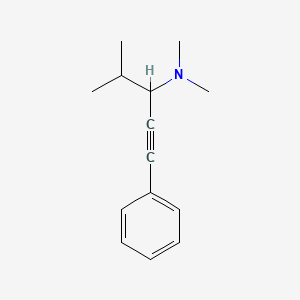
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- is an organic compound that belongs to the class of alkynes, which are hydrocarbons with a triple bond between carbon atoms. This compound is characterized by the presence of an amine group and a phenyl group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 1-pentyne with N,N,4-trimethyl-1-phenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and receptors, influencing biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentyn-3-amine: A simpler version without the N,N,4-trimethyl-1-phenyl- groups.
N,N,4-trimethyl-1-phenylamine: Lacks the alkyne group present in 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl-.
Phenylacetylene: Contains a phenyl group and an alkyne group but lacks the amine functionality.
Uniqueness
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- is unique due to its combination of an alkyne group, an amine group, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
718-30-9 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N,N,4-trimethyl-1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C14H19N/c1-12(2)14(15(3)4)11-10-13-8-6-5-7-9-13/h5-9,12,14H,1-4H3 |
Clé InChI |
LUOYMQROCORDEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


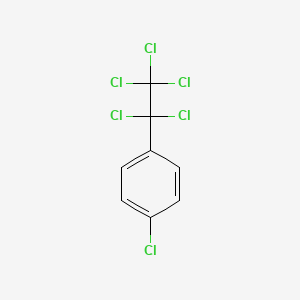
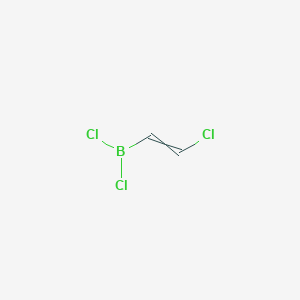
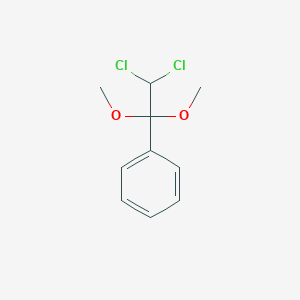
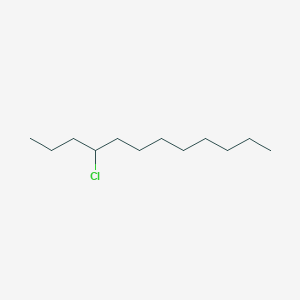
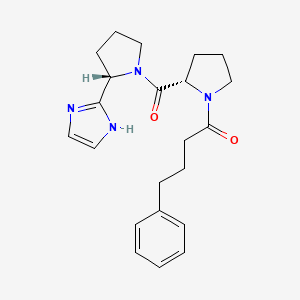
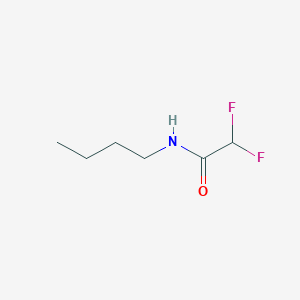
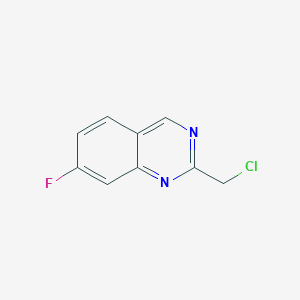

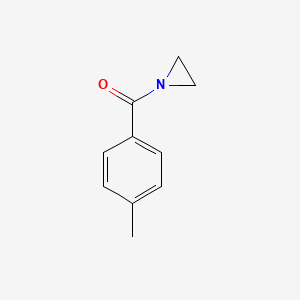
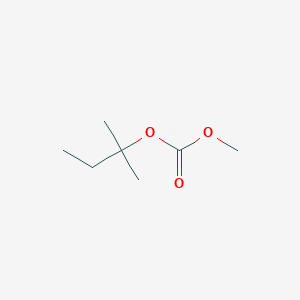

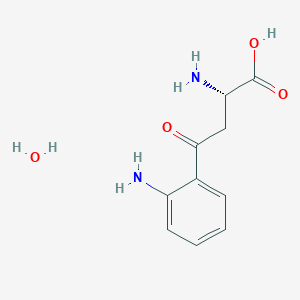
![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)
